
(R)-2-(Adamantan-1-yl)-2-aminoethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Adamantan-1-yl)-2-aminoethanol is a chiral compound featuring an adamantane moiety attached to an aminoethanol group. Adamantane, a diamondoid hydrocarbon, is known for its rigid, three-dimensional structure, which imparts unique physical and chemical properties to its derivatives. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Adamantan-1-yl)-2-aminoethanol typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which undergoes functionalization to introduce the desired substituents.
Functionalization: Adamantane is first brominated to form 1-bromoadamantane.
Substitution Reaction: The bromine atom in 1-bromoadamantane is substituted with an amino group using a nucleophilic substitution reaction, typically with ammonia or an amine.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production of ®-2-(Adamantan-1-yl)-2-aminoethanol may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(Adamantan-1-yl)-2-aminoethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or esterified adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-(Adamantan-1-yl)-2-aminoethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and rigidity.
Wirkmechanismus
The mechanism of action of ®-2-(Adamantan-1-yl)-2-aminoethanol involves its interaction with specific molecular targets and pathways. The adamantane moiety provides a rigid scaffold that can enhance binding affinity and selectivity for certain biological targets. The aminoethanol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. Specific pathways and targets may vary depending on the application, such as inhibition of viral replication or modulation of neurotransmitter receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Adamantanamine: A simpler derivative with an amino group directly attached to the adamantane ring.
2-Adamantanone: An oxidized derivative with a ketone group.
Adamantane-1-carboxylic acid: A carboxylated derivative used in various chemical syntheses.
Uniqueness
®-2-(Adamantan-1-yl)-2-aminoethanol is unique due to its chiral nature and the presence of both an amino and a hydroxyl group. This combination of functional groups and chirality imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Eigenschaften
Molekularformel |
C12H21NO |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
(2R)-2-(1-adamantyl)-2-aminoethanol |
InChI |
InChI=1S/C12H21NO/c13-11(7-14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m0/s1 |
InChI-Schlüssel |
HBUUJKSRVMGCEK-CRCJWISWSA-N |
Isomerische SMILES |
C1C2CC3CC1CC(C2)(C3)[C@H](CO)N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


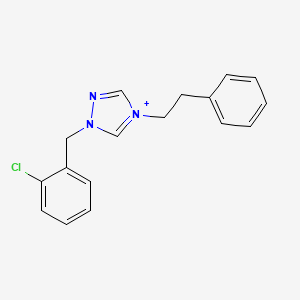
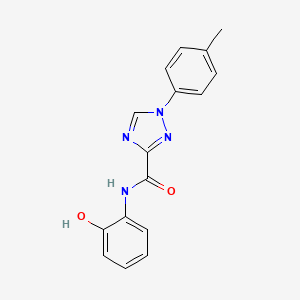

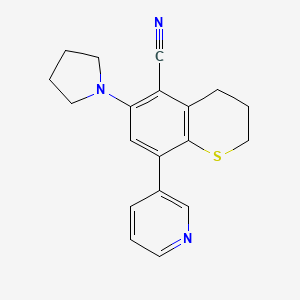
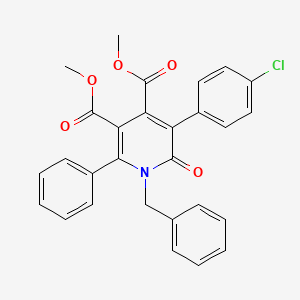
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B13368935.png)
![4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B13368938.png)

![4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B13368941.png)
![4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13368942.png)


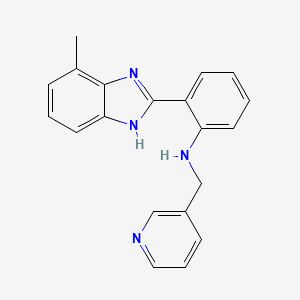
![Methyl 1-[(5-bromo-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13368983.png)
